Specific Scientific Field: Cardiovascular Research
Summary of the Application: This compound is used as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel in canine left ventricular cardiomyocytes .
Methods of Application: Experiments were carried out in enzymatically isolated canine left ventricular cardiomyocytes. Ionic currents were recorded with an action potential (AP) voltage-clamp technique in whole-cell configuration at 37 °C .
Results or Outcomes: The study found that TRPM4 protein was expressed in the wall of all four chambers of the canine heart as well as in samples prepared from isolated left ventricular cells .
Specific Scientific Field: Green Chemistry
Methods of Application: The manufacture and uses of FPCs are discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Specific Scientific Field: Pharmacology
Summary of the Application: This compound is introduced as a small molecule inhibitor of TMEM206 at low pH .
Methods of Application: The study questions the role of TMEM206 as a mechanistic key player in acid-induced cell death in cells derived from colorectal tissues and colorectal cancer cells .
Results or Outcomes: The study introduces 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) as a small molecule inhibitor of TMEM206 at low pH .
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 233.09 g/mol. It is characterized by its chlorophenoxy group, which contributes to its reactivity and potential applications in various fields. The compound is known for its irritant properties, causing skin and eye irritation upon contact, and it is moisture-sensitive, requiring careful handling in laboratory settings .
As an acyl chloride, 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride readily undergoes nucleophilic acyl substitution reactions. It reacts with alcohols to form esters, with amines to form amides, and with water to produce the corresponding carboxylic acid. The presence of the chlorophenoxy group can influence the reactivity and selectivity of these reactions.
The synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2-(2-Chlorophenoxy)-2-methylpropanoic acid with thionyl chloride or oxalyl chloride. The general procedure includes:
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride has several potential applications:
Several compounds share structural similarities with 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride, particularly within the chlorophenoxy family. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Chloro-2-methylphenol | 105-67-9 | Antimicrobial properties |
4-Chlorophenylacetic acid | 103-90-4 | Used as an analgesic |
4-Chlorophenoxyacetic acid | 122-88-3 | Herbicide and plant growth regulator |
These compounds exhibit varying degrees of biological activity and applications, but what sets 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride apart is its unique combination of chlorinated aromatic structure and acyl chloride functionality, making it particularly valuable as a synthetic intermediate.